(2-Isopropoxyphenyl)(methyl)sulfane
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Overview
Description
(2-Isopropoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C10H14OS It is characterized by the presence of an isopropoxy group attached to a phenyl ring, which is further connected to a methyl sulfane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropoxyphenyl)(methyl)sulfane typically involves the reaction of 2-isopropoxyphenol with a methyl sulfane precursor under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by the addition of methyl sulfane under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors may be employed to ensure consistent production and minimize the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
(2-Isopropoxyphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the sulfane.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
(2-Isopropoxyphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Isopropoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2-Methoxyphenyl)(methyl)sulfane: Similar structure but with a methoxy group instead of an isopropoxy group.
(2-Ethoxyphenyl)(methyl)sulfane: Contains an ethoxy group instead of an isopropoxy group.
(2-Propoxyphenyl)(methyl)sulfane: Features a propoxy group in place of the isopropoxy group.
Uniqueness
(2-Isopropoxyphenyl)(methyl)sulfane is unique due to the presence of the isopropoxy group, which can influence its reactivity and interactions compared to other similar compounds
Properties
IUPAC Name |
1-methylsulfanyl-2-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-8(2)11-9-6-4-5-7-10(9)12-3/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDSXGKRHBMRSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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